A Comprehensive Technical Guide to 4-Bromo-2,6-dimethylpyrimidine
A Comprehensive Technical Guide to 4-Bromo-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-dimethylpyrimidine is a halogenated pyrimidine derivative that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including approved drugs, due to its ability to engage in various biological interactions.[1][2] This technical guide provides a detailed overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-Bromo-2,6-dimethylpyrimidine, with a focus on its relevance in drug discovery and development.
Chemical and Physical Properties
4-Bromo-2,6-dimethylpyrimidine, with the CAS number 354574-56-4, is a heterocyclic aromatic compound.[3][4][5][6] Its key physicochemical properties are summarized in the table below. While experimental data for some properties are limited, predicted values from computational models are also included.
| Property | Value | Source |
| CAS Number | 354574-56-4 | [3][4] |
| Molecular Formula | C₆H₇BrN₂ | [3][4][5][6] |
| Molecular Weight | 187.04 g/mol | [4][5] |
| Appearance | White to off-white solid (predicted) | [7] |
| Boiling Point | 219.2 ± 20.0 °C (Predicted) | [7] |
| Density | 1.500 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 0.99 ± 0.30 (Predicted) | [7] |
| XLogP3 | 1.8 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synthesis and Reactivity
Synthesis
A general and efficient one-pot method for the synthesis of 4-bromopyrimidines has been reported, which can be adapted for 4-Bromo-2,6-dimethylpyrimidine. This approach involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide in dioxane.[8]
Experimental Protocol: General Synthesis of 4-Bromopyrimidines [8]
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A saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL) is prepared.
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To this solution, 10 mmol of the appropriate N-(cyanovinyl)amidine is added.
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The resulting mixture is stirred at 15-20°C for 2 hours.
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The reaction mixture is then allowed to stand at room temperature for 1 hour.
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Finally, the mixture is poured into crushed ice to precipitate the 4-bromopyrimidine product.
-
The solid product is collected by filtration and can be further purified by recrystallization.
Synthesis Workflow
Caption: General workflow for the one-pot synthesis of 4-bromopyrimidines.
Reactivity
The reactivity of 4-Bromo-2,6-dimethylpyrimidine is primarily characterized by the presence of the bromine atom on the electron-deficient pyrimidine ring. This makes the carbon atom to which the bromine is attached susceptible to nucleophilic attack. The bromine atom acts as a good leaving group, facilitating various substitution reactions.
Common reactions include:
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Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This is a common strategy for introducing diverse functional groups at the 4-position of the pyrimidine ring.
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Transition-Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond can readily participate in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecules. The reactivity in such reactions is generally higher for bromo derivatives compared to their chloro counterparts due to the weaker C-Br bond.
Role in Drug Discovery and Development
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] Its prevalence is due to its ability to mimic purine bases and interact with biological targets through hydrogen bonding and π-π stacking interactions.
4-Bromo-2,6-dimethylpyrimidine serves as a versatile intermediate in the synthesis of potential drug candidates. The bromo substituent provides a convenient handle for introducing various pharmacophores and modulating the electronic and steric properties of the molecule to optimize its biological activity and pharmacokinetic profile.
Potential Therapeutic Applications of Pyrimidine Derivatives:
-
Anticancer Agents: Many pyrimidine derivatives are potent inhibitors of various kinases, which are key targets in cancer therapy.[9] For instance, fused pyrimidine systems like imidazopyrimidines are being explored as kinase inhibitors.[10]
-
Anti-infective Agents: The pyrimidine scaffold is found in numerous antibacterial, antifungal, and antiviral drugs.[2]
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Central Nervous System (CNS) Disorders: Pyrimidine derivatives have shown potential as agents for treating neurological disorders.[2]
Pyrimidine Scaffold in Kinase Inhibitor Design
Caption: Logical workflow for utilizing 4-Bromo-2,6-dimethylpyrimidine in the discovery of kinase inhibitors.
Safety and Handling
4-Bromo-2,6-dimethylpyrimidine is considered hazardous.[3] The following safety precautions should be observed when handling this compound:
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash face, hands and any exposed skin thoroughly after handling. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Store the compound in a tightly closed container in a dry and cool place.[11]
Conclusion
4-Bromo-2,6-dimethylpyrimidine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its reactivity, particularly at the bromine-substituted position, allows for the straightforward synthesis of a diverse range of pyrimidine derivatives. The established importance of the pyrimidine scaffold in medicinal chemistry underscores the utility of this compound as a starting material for the development of novel therapeutic agents targeting a variety of diseases. Researchers and scientists can leverage the chemical properties of 4-Bromo-2,6-dimethylpyrimidine to design and synthesize new molecular entities with tailored biological activities.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2,6-dimethylpyrimidine | 354574-56-4 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. cenmed.com [cenmed.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 354574-56-4 CAS MSDS (4-BROMO-2,6-DIMETHYLPYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
